![molecular formula C20H24FNO5S B6562025 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1091133-11-7](/img/structure/B6562025.png)
3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide (FMOB) is a novel organic compound with a variety of potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. FMOB is a sulfonamide derivative with a unique structure that has been the subject of recent research. The compound has been found to possess interesting properties, such as high solubility and stability, making it a valuable tool in the laboratory.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been shown to bind to certain proteins and modulate their activity.
Biochemical and Physiological Effects
3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been studied for its potential effects on biochemical and physiological processes. The compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as a range of other beneficial effects. In addition, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been found to modulate the activity of certain enzymes and proteins, which could potentially lead to novel therapeutic applications.
Advantages and Limitations for Lab Experiments
3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has a number of advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, making it easy to work with. In addition, the compound is relatively stable and has a long shelf life. However, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is also associated with certain limitations. For example, the compound is not easily synthesized and can be difficult to purify.
Future Directions
The potential applications of 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide are vast and continue to be explored. Some future directions for research include further investigation into the compound’s mechanism of action, its potential effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research into the synthesis and purification of 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide could lead to improved yields and greater efficiency in laboratory experiments. Finally, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide could be used as a starting point for the development of novel compounds with potential therapeutic properties.
Synthesis Methods
3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide can be synthesized via a variety of methods, including direct reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-methoxyphenyloxan-4-ylmethyl amine, followed by a substitution reaction with 3-fluorobenzene-1-sulfonyl chloride. The reaction can be performed in a single step or in a two-step procedure. The two-step procedure is more efficient and can be used to produce 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide in high yields.
Scientific Research Applications
3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been used as a starting point for the development of novel compounds with potential therapeutic properties. In addition, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been used as a building block for the synthesis of other compounds of interest, such as novel sulfonamides and other organic molecules.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO5S/c1-25-18-6-4-3-5-16(18)20(9-11-27-12-10-20)14-22-28(23,24)15-7-8-19(26-2)17(21)13-15/h3-8,13,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGDIVCVDBTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.